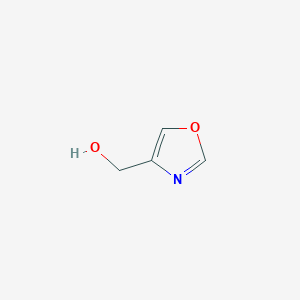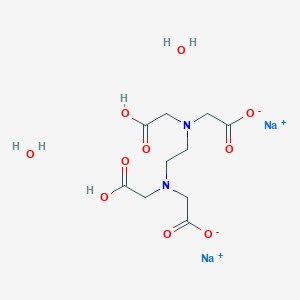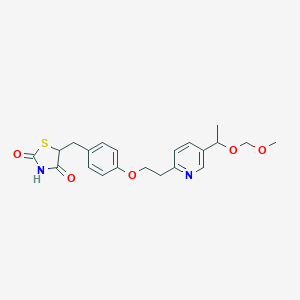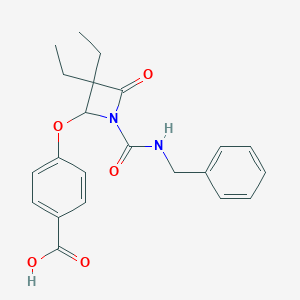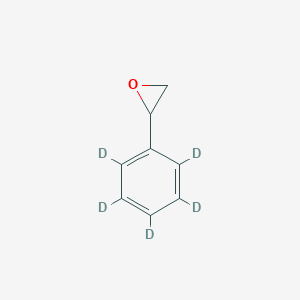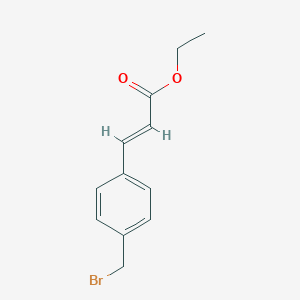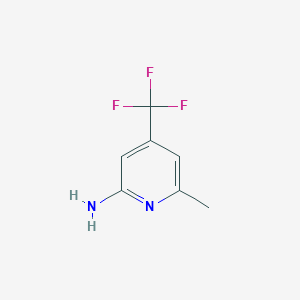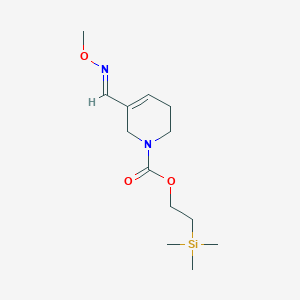
2-(Trimethylsilyl)ethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trimethylsilyl)ethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate, also known as TES-1025, is a novel chemical compound that has gained interest in the field of drug discovery due to its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 2-(Trimethylsilyl)ethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting DHODH, 2-(Trimethylsilyl)ethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate prevents the proliferation of cancer cells and reduces inflammation.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-(Trimethylsilyl)ethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has a variety of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the activity of immune cells involved in inflammation. 2-(Trimethylsilyl)ethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has also been shown to have a low toxicity profile, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Trimethylsilyl)ethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has several advantages for lab experiments, including its high potency, low toxicity, and ability to inhibit DHODH selectively. However, it also has some limitations, including its limited solubility in water and the need for further optimization to improve its pharmacokinetic properties.
Orientations Futures
There are several future directions for the development of 2-(Trimethylsilyl)ethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate as a therapeutic agent. These include the optimization of its pharmacokinetic properties, the development of novel formulations for improved delivery, and the evaluation of its efficacy in preclinical and clinical studies. Additionally, further research is needed to elucidate the full extent of 2-(Trimethylsilyl)ethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate's anti-inflammatory and anti-tumor properties and to identify potential synergies with other therapeutic agents.
Méthodes De Synthèse
2-(Trimethylsilyl)ethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate can be synthesized through a multi-step process involving the reaction of 2-(trimethylsilyl)ethanol with 2,6-lutidine, followed by the reaction of the resulting product with methyl chloroformate and hydroxylamine hydrochloride. The final product is obtained through purification using column chromatography.
Applications De Recherche Scientifique
2-(Trimethylsilyl)ethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been the subject of several scientific studies due to its potential as a therapeutic agent. It has been found to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases, including cancer, rheumatoid arthritis, and multiple sclerosis.
Propriétés
Numéro CAS |
145071-40-5 |
|---|---|
Nom du produit |
2-(Trimethylsilyl)ethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate |
Formule moléculaire |
C13H24N2O3Si |
Poids moléculaire |
284.43 g/mol |
Nom IUPAC |
2-trimethylsilylethyl 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O3Si/c1-17-14-10-12-6-5-7-15(11-12)13(16)18-8-9-19(2,3)4/h6,10H,5,7-9,11H2,1-4H3/b14-10+ |
Clé InChI |
KRFFVGLYBUFSRV-GXDHUFHOSA-N |
SMILES isomérique |
CO/N=C/C1=CCCN(C1)C(=O)OCC[Si](C)(C)C |
SMILES |
CON=CC1=CCCN(C1)C(=O)OCC[Si](C)(C)C |
SMILES canonique |
CON=CC1=CCCN(C1)C(=O)OCC[Si](C)(C)C |
Synonymes |
2-(Trimethylsilyl)ethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H) -pyridinecarboxylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



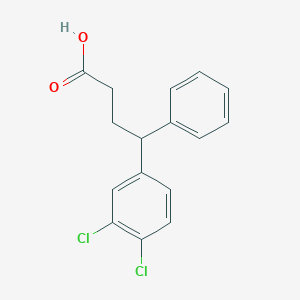
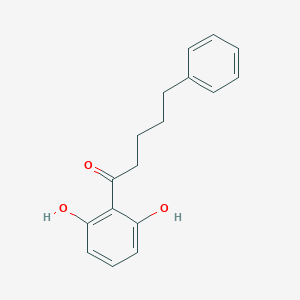

![{[(7-Carbamimidoylnaphthalen-2-Yl)methyl][4-({1-[(1e)-Ethanimidoyl]piperidin-4-Yl}oxy)phenyl]sulfamoyl}acetic Acid](/img/structure/B123626.png)
